4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound featuring multiple functional groups, including fluorinated benzene rings, a sulfonyl group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce trifluoromethyl groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The fluorinated benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzene derivatives.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
- 4-(3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both fluorinated benzene rings and a spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N2O4S/c1-15-14-16(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)17-4-2-3-5-18(17)22(24,25)26/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDJMITBFEZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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